ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Conformational Analysis : A series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid, closely related to the chemical , have been synthesized. Their structures were analyzed using various spectroscopic methods, revealing chair-envelope conformations and providing insights into stereoelectronic effects (Diez et al., 1991).
Structural Analysis of Derivatives : In a study focusing on similar compounds, ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate and its derivatives were synthesized and examined. This included a detailed structural study through IR and NMR spectroscopy, complemented by X-ray diffraction, highlighting the significance of conformational studies in related compounds (Arias-Pérez et al., 2003).
Chemical Transformations and Reactivity
Chemical Reactivity and By-products : A study demonstrated an unusual by-product from a reaction involving a compound structurally similar to the chemical . It highlights the complexity and unpredictability of reactions involving such compounds, underlining the importance of detailed mechanistic studies (MacorJohn et al., 1998).
Synthesis of Derivatives : Research on the synthesis of 7-azabicyclo[2.2.1]heptane derivatives by transforming tropinone, a process that yields compounds with a similar structural backbone, offers insights into the synthetic pathways and potential applications of such bicyclic structures (Gómez‐Sénchez et al., 2006).
Molecular Conformation and Architecture
Molecular Conformation Analysis : The molecular conformation and supramolecular architecture of related compounds, such as cocaethylene, have been determined, providing valuable information on the structural aspects and potential interactions of similar compounds (Maia et al., 2017).
Chiral Compound Synthesis and Structure : The synthesis and molecular structure of chiral cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, offer insights into the chiral synthesis and structural characterization of compounds with a similar structural framework (Moriguchi et al., 2014).
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-18-13(16)9-10-7-11-5-6-12(8-10)15(11)14(17)19-4-2/h9,11-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPXBSIKCIVMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC2CCC(C1)N2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.